molecular formula C21H18O5 B3585553 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-(4-ethoxyphenyl)prop-2-enoate

4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-(4-ethoxyphenyl)prop-2-enoate

Cat. No.: B3585553
M. Wt: 350.4 g/mol
InChI Key: ZEUJCNXVUGUJID-IZZDOVSWSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-(4-ethoxyphenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core structure with a substituted phenylprop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-(4-ethoxyphenyl)prop-2-enoate typically involves the condensation of 4-methyl-2-oxo-2H-chromen-7-ol with 4-ethoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-(4-ethoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted coumarin derivatives.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-(4-ethoxyphenyl)prop-2-enoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-(4-ethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-(4-ethoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (E)-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-3-24-16-7-4-15(5-8-16)6-11-20(22)25-17-9-10-18-14(2)12-21(23)26-19(18)13-17/h4-13H,3H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUJCNXVUGUJID-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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